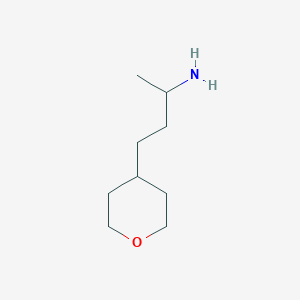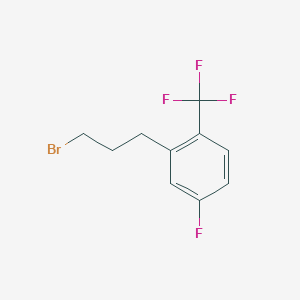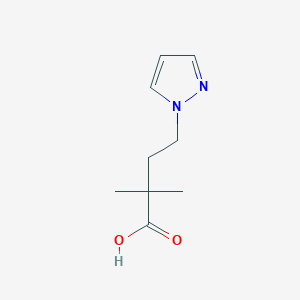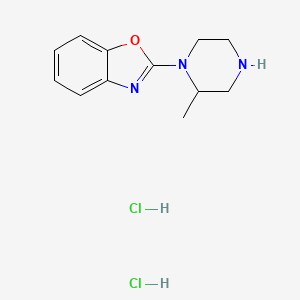
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane: is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is of interest due to its unique structure, which includes a cyclobutyl ring and a boronic ester moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylcyclobutyl derivative with a boronic ester precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the boronic ester linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the cyclobutyl ring or the boronic ester moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Modified cyclobutyl derivatives.
Substitution: Functionalized phenyl derivatives.
科学研究应用
Chemistry:
Cross-Coupling Reactions: The boronic ester group is valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Catalysis: The compound can serve as a ligand in catalytic processes, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: The boronic ester group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable boronic ester linkages.
作用机制
The mechanism of action of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in sensing and detection applications. Additionally, the phenylcyclobutyl moiety can engage in π-π interactions or hydrophobic interactions with biological targets, influencing the compound’s activity.
相似化合物的比较
- rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
- rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane
- rac-ethyl 2-[(1r,4r)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl]acetate
Uniqueness: The uniqueness of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to cyclopropyl or cyclohexyl analogs. This can influence its reactivity and interactions in both chemical and biological contexts.
属性
分子式 |
C16H23BO2 |
|---|---|
分子量 |
258.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
InChI 键 |
UNJZETLZTWDZEQ-ZIAGYGMSSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CC[C@@H]2C3=CC=CC=C3 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)


![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)





![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)


